molecular formula C14H13F3N2O2S B15073845 1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile

1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile

Cat. No.: B15073845
M. Wt: 330.33 g/mol
InChI Key: SKDVMPZQJMZEAC-VIFPVBQESA-N
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Description

GSK2881078 is a nonsteroidal, selective androgen receptor modulator developed by GlaxoSmithKline. It is primarily investigated for its potential to prevent muscle wasting and sarcopenia in elderly individuals. The compound has shown promise in increasing muscle strength and lean mass in clinical trials, particularly in men with chronic obstructive pulmonary disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK2881078 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:

    Formation of the indole core: This is achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the trifluoromethyl group: This is typically done using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a base.

    Attachment of the nitrile group: This step involves the reaction of the indole derivative with a cyanating agent like cyanogen bromide.

Industrial Production Methods

Industrial production of GSK2881078 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

GSK2881078 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

GSK2881078 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study selective androgen receptor modulation and its effects on muscle tissue.

    Biology: Investigated for its role in muscle cell differentiation and growth.

    Medicine: Explored as a potential treatment for muscle wasting conditions such as sarcopenia and cachexia.

Mechanism of Action

GSK2881078 exerts its effects by selectively binding to androgen receptors in muscle and bone tissues. This binding induces a unique receptor conformation that allows specific coactivator and corepressor proteins to interact, leading to the activation of anabolic pathways. The compound functions as a potent androgenic agonist in target tissues such as muscle and bone, while acting as an antagonist or partial agonist in other tissues like the prostate or skin .

Comparison with Similar Compounds

Similar Compounds

    Enobosarm: Another selective androgen receptor modulator with similar applications in muscle wasting conditions.

    JNJ-28330835: A selective androgen receptor modulator investigated for its anabolic effects on muscle tissue.

    Ligandrol: Known for its potential to increase muscle mass and strength.

Uniqueness of GSK2881078

GSK2881078 is unique in its high selectivity for androgen receptors in muscle and bone tissues, minimizing the risk of side effects such as hirsutism or virilization in women. Additionally, it has shown a favorable safety profile in clinical trials, with dose-dependent increases in lean mass and muscle strength .

Properties

Molecular Formula

C14H13F3N2O2S

Molecular Weight

330.33 g/mol

IUPAC Name

1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile

InChI

InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3/t9-/m0/s1

InChI Key

SKDVMPZQJMZEAC-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N

Canonical SMILES

CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N

Origin of Product

United States

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